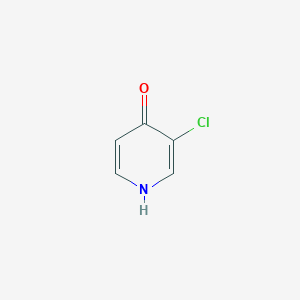

3-Chloro-4-hydroxypyridine

Beschreibung

Significance of Pyridine (B92270) Scaffolds in Synthetic Organic Chemistry

The pyridine ring, a foundational six-membered aromatic heterocycle containing one nitrogen atom, is a structure of paramount importance in the landscape of organic chemistry. Its unique electronic properties, arising from the electronegative nitrogen atom, render it a versatile scaffold in numerous applications. Pyridine and its derivatives are integral components in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. nih.gov Their prevalence stems from the ability of the pyridine nitrogen to act as a hydrogen bond acceptor and a basic center, while the carbon atoms of the ring serve as points for diverse functionalization. This allows for the precise tuning of a molecule's steric and electronic properties, which is critical in the design of new drugs and materials.

Role of Halogenation in Modulating Pyridine Reactivity and Functionality

The introduction of halogen atoms onto the pyridine scaffold is a powerful strategy for modulating its chemical properties and reactivity. Halogenation significantly alters the electron distribution within the aromatic ring, generally deactivating it towards electrophilic substitution while activating it for nucleophilic aromatic substitution, particularly when the halogen is at the 2- or 4-positions. uoanbar.edu.iq This altered reactivity is a cornerstone of modern synthetic strategy. Furthermore, the carbon-halogen bond serves as a versatile synthetic handle, enabling a wide range of subsequent transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to form new carbon-carbon bonds at the site of halogenation, allowing for the construction of complex molecular architectures.

Overview of Hydroxypyridine Isomers and Their Chemical Properties in Research Contexts

Hydroxypyridines are a class of pyridine derivatives that exhibit fascinating and significant chemical behavior, most notably prototropic tautomerism. This phenomenon involves the migration of a proton between the exocyclic oxygen atom and the ring nitrogen atom. For 2-hydroxypyridine (B17775) and 4-hydroxypyridine (B47283), the equilibrium strongly favors the corresponding pyridone tautomers (2-pyridone and 4-pyridone). chemtube3d.com This preference is particularly pronounced in the solid state and in polar solvents, driven by factors including intermolecular hydrogen bonding and the aromaticity of the pyridone form, where the nitrogen's lone pair can be delocalized into the ring. chemtube3d.com In contrast, 3-hydroxypyridine (B118123) predominantly exists as a mixture of the hydroxy form and a zwitterionic (inner salt) form, as a neutral keto tautomer cannot be drawn without charge separation. orientjchem.org This tautomeric behavior is not merely a chemical curiosity; it profoundly influences the compounds' reactivity, hydrogen-bonding patterns, and interactions with biological targets. semanticscholar.org

Research Rationale and Scope for 3-Chloro-4-hydroxypyridine Investigations

The compound this compound, which exists predominantly as its 3-chloro-4-pyridone tautomer, combines the key features of a halogenated pyridine and a hydroxypyridine. The chlorine atom at the 3-position modifies the electronic landscape of the ring and provides a potential site for further functionalization, while the 4-pyridone moiety offers a distinct site for metal coordination and hydrogen bonding. Research into this specific isomer is driven by its potential as a versatile building block. Its structural motifs are found in compounds explored for applications in medicinal chemistry and materials science. rsc.org A notable application is its use as a ligand in the construction of coordination polymers, where its specific electronic and steric profile can be used to tune the magnetic properties of the resulting materials. rsc.org This article focuses exclusively on the chemical properties, structure, synthesis, and known research applications of this compound, providing a detailed, scientifically-grounded overview based on current research findings.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEYLLFRPHHBOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376583 | |

| Record name | 3-chloro-4-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89284-20-8 | |

| Record name | 3-chloro-4-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 4 Hydroxypyridine

Direct Chlorination Approaches

Direct chlorination methods involve the introduction of a chlorine atom at the C-3 position of a 4-hydroxypyridine (B47283) substrate. The success of this approach hinges on controlling the regioselectivity of the electrophilic aromatic substitution reaction, as the pyridine (B92270) ring's electronics can direct substitution to multiple positions.

Phosphorus oxychloride (POCl₃) is a powerful and common reagent for the chlorination of hydroxypyridines and other hydroxy-substituted heteroaromatics. In the context of 4-hydroxypyridine, which exists in equilibrium with its tautomeric form, 4-pyridone, POCl₃ primarily serves to convert the hydroxyl/carbonyl group into a chloro group. However, it can also be used in combination with other reagents to achieve chlorination on the pyridine ring itself.

The reaction of 4-hydroxypyridine derivatives with POCl₃ is often performed at elevated temperatures, sometimes in a sealed reactor and without a solvent. researchgate.net For instance, the conversion of a hydroxyl group to a chloro group on a substituted pyridine can be achieved by treatment with POCl₃, often requiring heat. nih.gov In some procedures, a mixture of phosphorus pentachloride (PCl₅) and POCl₃ is employed to facilitate the chlorination of a nitrated hydroxypyridine precursor, such as converting 4-hydroxy-3-nitropyridine (B47278) to 4-chloro-3-nitropyridine (B21940). sigmaaldrich.com The use of POCl₃ in a solvent-free manner represents a more environmentally friendly approach to these chlorinations. researchgate.net

Table 1: General Conditions for Chlorination of Hydroxypyridines

| Reagent | Substrate Type | Conditions | Outcome | Reference |

| POCl₃ | Hydroxypyridines | Equimolar amounts, sealed reactor, high temperature | Converts -OH to -Cl | researchgate.net |

| POCl₃ | Phenolic Pyridines | Reflux | Converts phenolic -OH to -Cl | nih.gov |

| PCl₅-POCl₃ | 4-Hydroxy-3-nitropyridine | N/A | Converts -OH to -Cl | sigmaaldrich.com |

Besides phosphorus oxychloride, other halogenating agents can be utilized for the chlorination of pyridine rings. The choice of reagent is critical for achieving the desired regioselectivity and avoiding unwanted side reactions.

Sulphuryl chloride (SO₂Cl₂) has been noted for its ability to introduce chlorine atoms at the α-positions (C-2 and C-6) of pyridine N-oxides while also removing the N-oxide functional group. researchgate.net

Thionyl chloride (SOCl₂) is another common chlorinating agent, often used to convert hydroxyl groups to chlorides. However, its use for direct C-H chlorination on the pyridine ring requires careful optimization to prevent it from solely reacting with the 4-hydroxy group. google.com

Chlorine gas (Cl₂) , in conjunction with phosphorus trichloride, is employed in the synthesis of related chlorinated pyridine derivatives from precursors like 4-hydroxy-pyridine-3-sulphonic acid. google.comsmolecule.com

Optimization strategies often involve controlling the reaction temperature and stoichiometry. For example, conducting chlorinations at low temperatures (0–5°C) can enhance regioselectivity in some systems. The use of catalytic dimethylformamide (DMF) can accelerate chlorination reactions involving SOCl₂ or POCl₃.

Indirect Synthetic Pathways

Indirect methods provide alternative routes to 3-chloro-4-hydroxypyridine, often offering better control over the final substitution pattern by building the molecule from acyclic precursors or by chemically modifying functional groups on an existing pyridine ring.

The construction of the pyridine ring from acyclic precursors is a fundamental strategy in heterocyclic chemistry. While direct, one-step cyclization to form this compound is not commonly reported, multi-step sequences that involve the formation of a hydroxypyridine ring followed by chlorination are well-established. For example, substituted 4-hydroxypyridines can be prepared via the cyclocondensation of 1,3-diketones with ammonia (B1221849), followed by N-acylation and an intramolecular aldol (B89426) condensation. google.com The resulting hydroxypyridine could then be subjected to a regioselective chlorination step. More advanced methods involve metal-catalyzed cyclizations; for instance, gold(III)-catalyzed reactions can produce highly substituted 3-hydroxypyridines from vinyl oximes, which could theoretically be designed to incorporate a chlorine atom or a precursor group. researchgate.net

Functional group interconversion (FGI) on a pre-formed pyridine ring is a highly effective and specific strategy for synthesizing this compound. sinica.edu.twvanderbilt.edusolubilityofthings.comscribd.com This approach allows for the precise placement of substituents.

A notable pathway begins with 4-nitro-3-hydroxypyridine-N-oxide. prepchem.com This starting material undergoes a reaction with acetyl chloride, which serves to replace the hydroxyl group at the 4-position of the N-oxide tautomer with a chlorine atom, yielding 4-chloro-3-hydroxypyridine-N-oxide. The final step involves the reduction of the N-oxide group. This is typically achieved using Raney nickel as a catalyst with hydrogen gas in a methanol (B129727) solvent at ambient temperature, affording the target molecule, this compound. prepchem.com

Another potential FGI route involves the synthesis of 4-chloro-3-nitropyridine from 4-hydroxy-3-nitropyridine using a PCl₅-POCl₃ mixture. sigmaaldrich.com The subsequent reduction of the nitro group at the 3-position to an amine, followed by a Sandmeyer reaction (diazotization and substitution with chloride), could theoretically yield the desired product, although this specific sequence to this compound is less commonly documented than the N-oxide route.

Table 2: Synthesis of this compound via Functional Group Interconversion prepchem.com

| Step | Starting Material | Reagents & Conditions | Intermediate/Product |

| 1 | 4-Nitro-3-hydroxypyridine-N-oxide | Acetyl chloride, reflux (1 hr) | 4-Chloro-3-hydroxypyridine-N-oxide |

| 2 | 4-Chloro-3-hydroxypyridine-N-oxide | Raney Nickel, H₂, MeOH, ambient temp. (2 hrs) | This compound |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. In pyridine synthesis, green chemistry principles are being applied to reduce waste, avoid hazardous solvents, and utilize catalytic methods.

One significant green advancement is the use of solvent-free reaction conditions. The chlorination of hydroxypyridines using an equimolar amount of POCl₃ can be performed without any solvent at high temperatures, which simplifies product isolation and eliminates volatile organic compound (VOC) emissions. researchgate.net

Catalysis also plays a central role in greener syntheses. The use of recyclable, solid-supported catalysts, such as weakly basic ion-exchange resins, has been reported for the synthesis of related chlorinated hydroxypyridines. google.com These catalysts facilitate reactions like dimerization and chlorination while being easily separated from the reaction mixture for reuse. Furthermore, the development of catalytic systems that function in aqueous media, such as using d-α-tocopheryl polyethylene (B3416737) glycol succinate (B1194679) (TPGS) as a micellar catalyst, points toward a future of more sustainable pyridine modifications. Although not yet documented specifically for this compound, these approaches exemplify the ongoing efforts to make the synthesis of pyridine derivatives more economical and environmentally friendly. chemicalbook.com

Catalytic Methods in Heterocyclic Synthesis

The synthesis of substituted pyridines, including this compound, has increasingly moved away from classical, often harsh, condensation reactions toward more sophisticated and efficient catalytic methods. These strategies offer greater control over regioselectivity, milder reaction conditions, and access to a diverse range of functionalized pyridine rings.

Multi-component reactions (MCRs) represent a powerful tool in this domain, allowing for the construction of complex pyridine structures in a single step from simple precursors. rsc.orgwhiterose.ac.uk Catalysts, often based on transition metals like zinc or palladium, are central to these processes. For instance, zinc-catalyzed MCRs can be used for the sustainable synthesis of tri- and tetra-substituted pyridines from alcohols and an ammonia source like ammonium (B1175870) acetate, often under solvent-free conditions. bohrium.com Another advanced approach involves a catalytic intermolecular aza-Wittig/Diels-Alder sequence, which enables the three-component synthesis of polysubstituted pyridines. rsc.orgwhiterose.ac.uk

For the synthesis of closely related chloro-hydroxypyridine derivatives, specific catalytic techniques have been developed. Catalytic oxidation is one such method, where a precursor like a methylpyridine is selectively oxidized to an aldehyde. Recent advancements have employed green chemistry approaches, such as using d-α-tocopheryl polyethylene glycol succinate (TPGS) as a micellar catalyst for aerobic oxidation in water, which minimizes hazardous waste. Furthermore, the use of Brønsted acidic ionic liquids, such as 1-methyl imidazolium (B1220033) tetrafluoroborate (B81430) ([HMIm]BF4), has been shown to act as both a solvent and a catalyst in the one-pot synthesis of complex structures derived from 2-chloro-3-hydroxypyridine, demonstrating the potential of these green solvents in promoting reactions under mild conditions. tandfonline.com

The table below summarizes various catalytic approaches relevant to the synthesis of substituted hydroxypyridines.

| Catalytic Method | Catalyst Type | Key Features | Relevant Precursors | Ref. |

| Multi-Component Reaction | Zinc(II) Complex | Solvent-free, air-stable catalyst, uses alcohols as feedstock. | Alcohols, Ammonium Acetate | bohrium.com |

| Aza-Wittig/Diels-Alder | Organocatalyst | Redox-neutral, two-pot, three-component synthesis. | Aldehydes, α,β-unsaturated acids, enamines | rsc.orgwhiterose.ac.uk |

| Aerobic Oxidation | Micellar Catalyst (TPGS) | Green chemistry approach, uses water as a solvent, mild conditions. | 4-chloro-3-hydroxy-2-methylpyridine | |

| Smiles Rearrangement | Ionic Liquid ([HMIm]BF4) | Acts as both catalyst and green solvent, one-pot reaction, ambient temperature. | 2-chloro-3-hydroxypyridine, Isoxazole amines | tandfonline.com |

| Dimerization/Chlorination | Ion-Exchange Resin | Reusable catalyst, simplified work-up, pollution-free. | Ethyl acetoacetate | google.com |

Atom Economy and Environmental Impact Considerations

The principles of green chemistry, particularly atom economy and the reduction of environmental impact, are critical drivers in the modern synthesis of this compound and related heterocycles. Atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.

A significant area of improvement has been in chlorination reactions. Traditionally, the conversion of a hydroxypyridine to a chloropyridine often required a large excess of chlorinating agents like phosphorus oxychloride (POCl₃), which is hazardous and generates significant chemical waste. semanticscholar.org This process has a poor atom economy and poses environmental and safety risks, especially on a large scale. semanticscholar.org Modern protocols have been developed that utilize an equimolar amount of POCl₃, often in a solvent-free process conducted in a sealed reactor. semanticscholar.org This approach dramatically improves atom economy, minimizes waste, and enhances safety.

The generation of stoichiometric waste products is another major concern. For example, classical aza-Wittig reactions produce a stoichiometric amount of phosphine (B1218219) oxide waste. whiterose.ac.uk The development of catalytic versions of these reactions circumvents this issue, aligning with green chemistry principles. whiterose.ac.uk

The environmental footprint of pyridine synthesis is also linked to the use and disposal of solvents and the potential release of pyridine compounds into the environment. Pyridine and its derivatives can be released from industrial facilities and are known to be water-soluble, meaning they can be transported through soil and contaminate waterways. nih.govwww.gov.uk The discharge of pyridine-containing wastewater presents substantial environmental challenges due to its toxicity and persistence. chemicalbook.com

To mitigate these issues, a focus on "green" synthetic routes is paramount. Key strategies include:

Use of Recyclable Catalysts: Employing solid-phase catalysts like weakly basic ion-exchange resins allows for easy separation from the reaction mixture and reuse, simplifying purification and reducing waste. google.com

Environmentally Benign Solvents: Replacing traditional volatile organic solvents with water or ionic liquids reduces pollution and health hazards. tandfonline.com Ionic liquids are particularly noteworthy for their low vapor pressure and potential for reuse. tandfonline.com

Process Intensification: One-pot syntheses, where multiple reaction steps are carried out in the same vessel, reduce the need for intermediate purification steps, thus saving energy, solvents, and reducing waste generation. tandfonline.com

The table below compares traditional versus green approaches in pyridine synthesis, highlighting improvements in environmental impact.

| Aspect | Traditional Method | Green Chemistry Approach | Environmental/Economic Benefit | Ref. |

| Chlorination | Large excess of POCl₃ | Equimolar or less POCl₃, solvent-free | Reduced chemical waste, improved safety, lower cost. | semanticscholar.org |

| Catalysis | Stoichiometric reagents | Catalytic systems (e.g., organocatalysts, metals) | Higher atom economy, elimination of stoichiometric byproducts. | whiterose.ac.uk |

| Solvents | Volatile organic solvents (e.g., DMF, DCM) | Water, ionic liquids, or solvent-free conditions | Reduced pollution, lower toxicity, potential for recycling. | tandfonline.comsemanticscholar.org |

| Catalyst Recovery | Homogeneous catalysts (difficult to recover) | Heterogeneous or recyclable catalysts (e.g., ion-exchange resins) | Catalyst reuse, simplified product purification, reduced waste. | google.com |

By integrating these catalytic and green chemistry principles, the synthesis of this compound can be achieved with greater efficiency and a significantly reduced environmental footprint.

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 4 Hydroxypyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution challenging. gcwgandhinagar.comuoanbar.edu.iq The presence of the electron-withdrawing chlorine atom further deactivates the ring. However, the hydroxyl group at the 4-position can act as an activating group, directing electrophiles to specific positions. For instance, the hydroxyl group in 3-hydroxypyridine-2-carbaldehyde directs electrophilic substitution to the 4-position. While specific studies on electrophilic substitution of 3-chloro-4-hydroxypyridine are not abundant, related compounds offer insights. For example, treating 3-methylpyridine (B133936) with hydrogen peroxide in acetic acid can facilitate electrophilic aromatic substitution at the 4-position, although regioselectivity can be a concern. In the case of 5-chloro-4-hydroxypyridine-3-sulfonic acid, the presence of the chlorine atom allows for electrophilic aromatic substitution reactions where the chlorine can be replaced. smolecule.com

Nucleophilic Substitution Reactions Involving the Chloro Moiety

The chlorine atom at the 3-position of this compound is susceptible to nucleophilic displacement. The pyridine nitrogen atom activates the chlorine for nucleophilic attack by stabilizing the negative charge that develops in the transition state. researchgate.net This is a common feature in chloropyridines, where the ring nitrogen facilitates the displacement of a halide. This activation is analogous to the reactivity observed in other chloropyridine derivatives, such as 2-chloropyridines, which readily undergo nucleophilic substitution. beilstein-journals.org

The regioselectivity of nucleophilic substitution on chloropyridines is influenced by the position of the leaving group and the presence of other substituents. In related systems like 2-chloro-4-nitropyridine-N-oxide, nucleophilic attack by an alcohol preferentially occurs at the 4-position, displacing the nitro group, rather than the 2-chloro group. vanderbilt.edu However, in this compound, the chlorine at position 3 is the primary site for nucleophilic attack. This is demonstrated in the synthesis of 4-[(3-Chloropyridin-4-yl)oxy]methylpiperidine, where the hydroxyl group of 4-hydroxymethylpiperidine displaces the chloro group of this compound in a nucleophilic substitution reaction. vulcanchem.com The introduction of substituents can significantly influence the regioselectivity of these reactions. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions

| Reactant | Nucleophile | Product | Reaction Conditions | Reference |

| This compound | 4-Hydroxymethylpiperidine | 4-[(3-Chloropyridin-4-yl)oxy]methylpiperidine | Mitsunobu reaction (DEAD, PPh₃) | vulcanchem.com |

| This compound | Ethanolamine | 2-((3-Chloropyridin-4-yl)oxy)ethan-1-amine | Not specified | vulcanchem.com |

Reactions of the Hydroxyl Group

The hydroxyl group at the 4-position of this compound can readily undergo etherification and esterification reactions.

Etherification: Ether linkages can be formed through reactions like the Mitsunobu or Williamson ether synthesis. vulcanchem.com A palladium-catalyzed etherification protocol has been developed for chloroheteroarenes, demonstrating a mild and efficient method for forming ether bonds. acs.org For instance, 4-[(3-Chloropyridin-4-yl)oxy]methylpiperidine is synthesized via the Mitsunobu reaction between this compound and 4-hydroxymethylpiperidine. vulcanchem.com

Esterification: The hydroxyl group can be converted to an ester. For example, 3-hydroxypyridine-2-carboxylic acid derivatives can be esterified. cymitquimica.com A series of borinic acid picolinate (B1231196) esters were synthesized from 3-hydroxypyridine-2-carboxylic acid, highlighting the reactivity of the hydroxyl group in ester formation. nih.gov

Table 2: Examples of Etherification and Esterification Reactions

| Reaction Type | Reactant | Reagent(s) | Product | Reference |

| Etherification | This compound, 4-Hydroxymethylpiperidine | DEAD, PPh₃ | 4-[(3-Chloropyridin-4-yl)oxy]methylpiperidine | vulcanchem.com |

| Esterification | 3-Hydroxypyridine-2-carboxylic acid | Bis(3-chloro-4-methylphenyl)borane | 3-hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane | nih.gov |

Hydroxypyridines exist in a tautomeric equilibrium between the hydroxy (enol) form and the pyridone (keto) form. rsc.org For 4-hydroxypyridine (B47283), the equilibrium generally favors the 4-pyridone tautomer. chimia.ch The position of this equilibrium can be influenced by factors such as solvent polarity and the presence of other substituents. rsc.orgchimia.ch

In the case of chloro-substituted hydroxypyridines, the position of the chlorine atom has a significant effect on the tautomeric equilibrium. For 2-hydroxypyridines, chlorination at the 3- or 4-position results in a significant population of the pyridone form, while substitution at the 5- or 6-position strongly stabilizes the hydroxy tautomer in the gas phase. nih.gov In solution, the pyridone form is generally stabilized. nih.gov While a specific study on the tautomerism of this compound was not found, it is expected that the compound exists as an equilibrium mixture of the hydroxy and pyridone forms, with the position of the equilibrium being solvent-dependent. The presence of the chlorine atom at the 3-position likely influences the relative stability of the two tautomers. nih.gov

Advanced Spectroscopic and Computational Analysis of 3 Chloro 4 Hydroxypyridine

Structural Elucidation Techniques

A variety of spectroscopic methods have been utilized to determine the precise structure of 3-chloro-4-hydroxypyridine, both in solution and in the solid state. These techniques provide complementary information, leading to a comprehensive understanding of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR spectroscopy, the chemical shifts of the protons are influenced by the electron-withdrawing effects of the chlorine atom and the hydroxyl group. The hydroxyl proton typically appears as a broad signal at a downfield chemical shift, often in the range of 10-12 ppm, due to hydrogen bonding. The aromatic protons on the pyridine (B92270) ring exhibit distinct chemical shifts and coupling patterns that allow for their unambiguous assignment.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbon atom attached to the hydroxyl group (C-4) and the carbon atom bonded to the chlorine atom (C-3) show characteristic downfield shifts. The presence of the pyridone tautomer in solution can be identified by a signal for the carbonyl carbon at approximately 192 ppm.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in definitively assigning the proton and carbon signals. researchgate.net HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), which helps in establishing the connectivity of the molecule. ipb.pt For instance, HMBC can show correlations between the protons on the ring and the carbons of adjacent substituents.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Pyridine Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Solvent |

|---|---|---|---|

| 2-chloro-3-amino-4-methylpyridine google.com | ¹H | 7.5 (d, J=4.64 Hz), 7.0 (d, J=4.28 Hz), 5.25 (s, 2H), 2.1 (s, 3H) | - |

| 2-chloro-3-cyano-4-methylpyridine google.com | ¹H | 8.03 (d, J=2 Hz), 7.6 (d, J=2 Hz), 2.5 (s, 3H) | - |

| 3-cyano-4-methyl-2-pyridone google.com | ¹H | 6.95 (d, J=2Hz), 6.29 (d, J=2Hz), 2.35(s, 3H) | - |

| 2-chloro-3-amino-4-methylpyridine google.com | ¹³C | 140.0, 136.2, 135.6, 131.9, 125.7, 19.0 | - |

| 2-chloro-3-cyano-4-methylpyridine google.com | ¹³C | 156.1, 152.6, 151.8, 124.9, 114.4, 111.8, 20.6 | - |

| 3-cyano-4-methyl-2-pyridone google.com | ¹³C | 162.0, 160.4, 140.0, 116.1, 108.1, 103.4, 21.1 | - |

Note: The data presented is for structurally related compounds to provide an indication of expected chemical shifts.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound and for studying the tautomeric equilibrium between the hydroxypyridine and pyridone forms. The IR spectrum of the hydroxyl form is characterized by a broad O-H stretching vibration in the region of 3200-3400 cm⁻¹. In contrast, the pyridone tautomer exhibits a strong carbonyl (C=O) stretching band around 1650-1700 cm⁻¹. The C-Cl stretching vibration is typically observed in the 700-800 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound typically show two main absorption bands corresponding to π→π* transitions. up.ac.za For a related compound, absorption maxima were observed around 259 nm and 305 nm in a dimethyl sulfoxide (B87167) solution. The position of these absorption bands is sensitive to the solvent environment and the tautomeric form present.

Table 2: Characteristic IR and UV-Vis Absorption Data for Hydroxypyridine Derivatives

| Technique | Functional Group/Transition | Typical Absorption Range | Reference |

|---|---|---|---|

| IR Spectroscopy | O-H stretch (hydroxypyridine form) | 3200-3400 cm⁻¹ (broad) | |

| IR Spectroscopy | C=O stretch (pyridone form) | 1650-1700 cm⁻¹ | |

| IR Spectroscopy | C-Cl stretch | 550-800 cm⁻¹ | |

| UV-Vis Spectroscopy | π→π* transition | ~250-310 nm |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide valuable structural information. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular formula.

The fragmentation of this compound is expected to follow patterns characteristic of aromatic and halogenated compounds. libretexts.org Common fragmentation pathways for related compounds include the loss of small neutral molecules such as CO, HCN, and H₂O. researchgate.netlibretexts.org The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments, with the ³⁷Cl isotope being approximately one-third as abundant as the ³⁵Cl isotope.

Table 3: Predicted Collision Cross Section (CCS) values for 3-chloro-1H-pyridin-4-one

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 130.00542 | 117.9 |

| [M+Na]⁺ | 151.98736 | 128.6 |

| [M-H]⁻ | 127.99086 | 119.3 |

| [M+NH₄]⁺ | 147.03196 | 139.0 |

| [M+K]⁺ | 167.96130 | 124.6 |

| [M+H-H₂O]⁺ | 111.99540 | 113.3 |

Data from PubChemLite for C₅H₄ClNO. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. While direct crystallographic data for this compound is limited in the literature, studies on analogous pyridine derivatives offer significant insights. rsc.org

For instance, single-crystal X-ray diffraction has shown that some substituted 4-hydroxypyridines can exist in either the pyridone (oxo) form or the pyridinol (hydroxy) tautomer in the solid state, depending on the other substituents on the ring. rsc.org The solid-state structure is often stabilized by intermolecular hydrogen bonds, for example, between the hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule. nih.gov The presence of the chlorine atom can also influence the crystal packing through halogen bonding interactions.

Theoretical Chemistry and Computational Studies

Theoretical and computational chemistry methods are invaluable for complementing experimental data and for predicting molecular properties and reactivity that may be difficult to measure experimentally.

Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations for Molecular Properties and Reactivity Prediction

Density Functional Theory (DFT) and Hartree-Fock (HF) are two widely used computational methods to investigate the electronic structure, optimized geometry, and spectroscopic properties of molecules like this compound. mdpi.com DFT methods, such as B3LYP, are often favored for their balance of accuracy and computational cost in predicting molecular properties. researchgate.net

These calculations can predict optimized geometries that are generally in good agreement with experimental data from X-ray crystallography. They are also used to calculate theoretical vibrational frequencies, which can aid in the assignment of experimental IR and Raman spectra. Furthermore, DFT can be employed to predict NMR chemical shifts, providing a theoretical basis for experimental observations.

A key application of these computational methods is the study of tautomeric equilibria. For hydroxypyridines, calculations can determine the relative energies of the hydroxypyridine and pyridone forms, predicting which tautomer is more stable in the gas phase or in different solvent environments. acs.org The electron-withdrawing nature of the chlorine substituent is expected to influence the electron distribution in the pyridine ring and thereby affect the tautomeric equilibrium.

Computational studies also provide insights into the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For related compounds, the HOMO is often localized on the pyridine ring and the hydroxyl group, suggesting this is the likely site for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule and to predict its reactive behavior. mdpi.comarxiv.org The MEP surface illustrates the electrostatic potential, providing a guide to the regions within a molecule that are susceptible to electrophilic and nucleophilic attack.

For pyridine derivatives, the MEP map typically reveals distinct regions of positive and negative potential. mdpi.com The areas of negative potential (usually colored red or yellow) are electron-rich and are prone to electrophilic attack. In this compound, these negative regions are expected to be concentrated around the electronegative oxygen and nitrogen atoms due to their lone pairs of electrons. mdpi.com Conversely, regions of positive potential (colored blue) are electron-deficient and indicate sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the hydrogen of the hydroxyl group. mdpi.com

In related molecules like 3-bromo-2-hydroxypyridine (B31989), the MEP surface clearly shows a negative potential over the oxygen, nitrogen, and bromine atoms, while a positive potential is located over the hydrogen atoms. mdpi.com This charge distribution is crucial for understanding intermolecular interactions, especially hydrogen bonding, which governs the molecule's behavior in biological systems and crystal packing. arxiv.org For this compound, the MEP map would similarly highlight the oxygen of the hydroxyl group and the pyridine nitrogen as primary sites for engaging in hydrogen bonding as acceptors.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. rsc.org A smaller gap generally implies higher reactivity. rsc.org

Computational studies on analogous compounds provide insight into the expected FMO properties of this compound. For instance, Density Functional Theory (DFT) calculations on 5-Chloro-4-hydroxypyridine-3-sulfonic acid at the B3LYP/6-311++G(d,p) level showed the HOMO to be localized on the pyridine ring and hydroxyl group, while the LUMO was centered on the sulfonic acid moiety. For derivatives of 3-hydroxypyridine-4-one, DFT calculations have determined HOMO-LUMO gaps to be in the range of 2.56 eV to 2.99 eV. rsc.org Similarly, a study on 3-bromo-2-hydroxypyridine calculated a HOMO-LUMO energy gap of approximately 5.4 eV, indicating significant stability. mdpi.com

These findings suggest that for this compound, the HOMO would likely be distributed over the electron-rich pyridine ring and the oxygen atom, while the LUMO would also be located on the aromatic ring system. The precise energy values and the resulting energy gap are crucial for predicting its behavior in charge-transfer interactions and chemical reactions.

Table 1: Frontier Molecular Orbital Energies and Gaps for Related Pyridine Derivatives Note: The following data is for analogous compounds and serves as an estimation for this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 5-Chloro-4-hydroxypyridine-3-sulfonic acid | -6.2 | -1.8 | 4.4 | |

| 3-bromo-2-hydroxypyridine | -6.88 | -1.48 | 5.4 | mdpi.com |

| 3-hydroxypyridine-4-one derivative (6h) | Not specified | Not specified | 2.56 | rsc.org |

| 3-hydroxypyridine-4-one derivative (6i) | Not specified | Not specified | 2.99 | rsc.org |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a workhorse computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netohio-state.edu It calculates the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net These calculations allow for the assignment of experimental spectral bands to specific electronic transitions, such as n→π* or π→π*. researchgate.net

For aromatic systems like this compound, the electronic spectrum is expected to be dominated by π→π* transitions within the pyridine ring. Studies on the related compound 4-Chloro-2-hydroxypyridine show absorption maxima around 259 nm and 305 nm in a DMSO solution, which are attributed to π→π* electronic excitations. TD-DFT calculations are instrumental in confirming the nature of these transitions by analyzing the molecular orbitals involved in the excitation. researchgate.net The accuracy of TD-DFT predictions can be influenced by the choice of functional and basis set, as well as the inclusion of solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM). mdpi.com A TD-DFT analysis of this compound would provide a theoretical UV-Vis spectrum, identifying the key electronic transitions and how they are influenced by the chloro and hydroxyl substituents.

Analysis of Hydrogen Bonding and Non-Covalent Interactions (e.g., AIM, RDG)

Non-covalent interactions, particularly hydrogen bonds, are critical in determining the structure, stability, and function of molecules. fip.org The hydroxyl group and the nitrogen atom in this compound make it a prime candidate for forming strong intermolecular hydrogen bonds. Computational methods like the Quantum Theory of Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) analysis are employed to characterize these weak interactions. mdpi.comarxiv.org

AIM theory analyzes the electron density topology to locate bond critical points (BCPs) between interacting atoms, which is a definitive indicator of a bonding interaction. iosrjournals.org The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the bond. iosrjournals.org

RDG analysis is a technique to visualize and characterize non-covalent interactions in real space. arxiv.org It generates 3D maps where different types of interactions (e.g., strong hydrogen bonds, van der Waals forces, steric repulsion) are distinguished by color. arxiv.org For example, strong attractive interactions like hydrogen bonds typically appear as blue or green surfaces. arxiv.org

In studies of related compounds like 3-chloro-4-hydroxyphenylacetic acid, crystal structures are stabilized by a network of O-H···O and N-H···O hydrogen bonds, as well as weaker C-H···Cl and C-H···O contacts. fip.org A similar analysis for this compound would likely reveal dimerization or chain formation in the solid state through O-H···N or O-H···O hydrogen bonds, with the chlorine atom potentially participating in weaker halogen or C-H···Cl bonds.

Simulation of Vibrational Spectra

The simulation of vibrational spectra, such as Infrared (IR) and Raman, is a standard application of DFT calculations. By computing the second derivatives of the energy with respect to atomic displacements, one can obtain the vibrational frequencies and their corresponding normal modes. bohrium.com Comparing the calculated spectrum with experimental data allows for a detailed and reliable assignment of the observed vibrational bands to specific motions of the atoms and functional groups. bohrium.com

For this compound, the key vibrational modes of interest would include:

O-H stretching: Typically a broad band in the high-frequency region (around 3200-3600 cm⁻¹), sensitive to hydrogen bonding.

C=C and C=N stretching: Associated with the pyridine ring, usually found in the 1400-1650 cm⁻¹ region.

C-Cl stretching: A strong vibration typically appearing in the lower frequency range of 600-800 cm⁻¹.

O-H bending: In-plane and out-of-plane bending modes that provide further structural information.

DFT calculations, often using the B3LYP functional, have shown good agreement with experimental vibrational spectra for many pyridine derivatives. For example, in 4-Chloro-2-hydroxypyridine, the characteristic C=O stretch of the pyridone tautomer is observed around 1650-1700 cm⁻¹. A theoretical vibrational analysis of this compound would help to confirm its structure and understand the influence of the substituents on its vibrational properties.

Applications of 3 Chloro 4 Hydroxypyridine in Research and Development

Applications in Medicinal Chemistry and Pharmaceutical Synthesis

3-Chloro-4-hydroxypyridine and its related pyridine (B92270) structures are foundational molecules in the synthesis of a wide array of biologically active compounds. nih.govmdpi.com Pyridine heterocycles are present in a vast number of biologically significant molecules. nih.gov As such, compounds like 3-hydroxypyridine (B118123) are utilized as important building blocks for creating drugs, herbicides, and antibiotics. nih.gov The versatility of the pyridine ring allows for various chemical modifications, making it a privileged structure in medicinal chemistry. mdpi.com The development of synthetic methods to functionalize pyridines is crucial for creating new therapeutic agents. nih.gov For instance, the fungal metabolite 3-chloro-4-hydroxyphenylacetic acid (CHPAA), which shares a similar substituted aromatic core, has been used to develop screening libraries for potential pharmaceutical and agrochemical applications. mdpi.com This highlights the value of the chloro-hydroxyphenyl framework as a starting point for discovering new bioactive molecules.

The reactivity of this compound and its isomers makes them valuable precursors for constructing novel and complex heterocyclic systems. A notable example involves the synthesis of 3-hydroxypyridine-2(1H)-selone from 2-chloro-3-hydroxypyridine. rsc.org This selone derivative serves as an intermediate in the creation of a new heterocyclic system known as 1-azaphenoxaselenine. rsc.org The synthesis is achieved by reacting the dianion of the selone with 1-chloro-2-nitrobenzene. rsc.org This methodology has been extended to produce a variety of substituted 1-azaphenoxaselenines by using different substituted ortho-chloronitrobenzenes, demonstrating the utility of chlorohydroxypyridines in generating previously unknown molecular scaffolds. rsc.org

Imidazo[1,2-a]pyridines are a significant class of aza-fused heterocycles that have been extensively explored in medicinal chemistry for their therapeutic potential, including kinase inhibitory, anti-cancer, and antibacterial activities. nih.gov The synthesis of these derivatives often begins with substituted 2-aminopyridines. nih.govresearchgate.net Various methods have been developed to construct the imidazo[1,2-a]pyridine scaffold. One approach involves the reaction of 2-aminopyridines with α-bromo/chloroketones, a process that can proceed efficiently without a catalyst or solvent. researchgate.net Another strategy is the NaIO4/TBHP-promoted (3 + 2) cycloaddition of 2-aminopyridines and propargyl alcohols, which yields C3-carbonylated imidazopyridines. nih.gov The resulting imidazo[1,2-a]pyridine derivatives have been evaluated for their biological activities, with some showing potent antiproliferative effects against cancer cell lines. nih.gov

Table 1: Synthetic Methods for Imidazo[1,2-a]pyridine Derivatives

| Method | Reactants | Key Features | Reference |

| Cycloaddition | 2-Aminopyridines, Propargyl alcohols | NaIO4/TBHP-promoted; produces C3-carbonylated derivatives. | nih.gov |

| Condensation | 2-Aminopyridines, α-haloketones | Can be performed without catalyst or solvent. | researchgate.net |

| Vilsmeier-Haack | Imidazo[1,2-a]pyridine | Formylation reaction to create aldehyde derivatives for further condensation. | scirp.org |

| Nucleophilic Substitution | Chloroimidazopyridine | Substitution of the chloro group with various nucleophiles. | nih.gov |

Chloropyridine sulfonic acid derivatives are important intermediates in the synthesis of pharmaceuticals. For example, 4-chloropyridine-3-sulfonamide is a key component in the synthesis of the diuretic drug Torasemide. thieme-connect.com The synthesis of these derivatives often starts from a hydroxypyridine precursor, such as 4-hydroxypyridine-3-sulfonic acid. thieme-connect.comgoogle.com A common industrial process involves chlorinating the hydroxypyridine sulfonic acid to produce 4-chloropyridine-3-sulfonyl chloride. google.comgoogle.com This is typically achieved by reacting the starting material with a mixture of phosphorus trichloride and chlorine gas, or with phosphorus pentachloride and phosphorus oxychloride. thieme-connect.comgoogle.comgoogle.com The resulting sulfonyl chloride is a key intermediate that can be further reacted to form the desired sulfonamide. thieme-connect.com

The process involves several steps:

Sulfonation : 4-hydroxypyridine (B47283) is treated with fuming sulfuric acid to produce 4-hydroxypyridine-3-sulfonic acid. thieme-connect.com

Chlorination : The sulfonic acid is then reacted with chlorinating agents like phosphorus pentachloride and phosphorus oxychloride to yield 4-hydroxypyridine-3-sulfonyl chloride. thieme-connect.com

Amination : The sulfonyl chloride is subsequently converted to 4-chloropyridine-3-sulfonamide. thieme-connect.com

This synthetic route provides the necessary building block for creating more complex molecules like Torasemide. thieme-connect.com

Derivatives of hydroxypyridinones have been a subject of investigation for various pharmacological activities, including anti-inflammatory effects. nih.gov Some 3-hydroxy pyridine-4-one derivatives have demonstrated anti-inflammatory and analgesic activities, with some compounds showing efficacy comparable to standard drugs like indomethacin. nih.gov The mechanism of action for the anti-inflammatory effects of these compounds may be linked to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are iron-dependent. nih.gov

In vivo studies using models like carrageenan-induced paw edema in rats have confirmed the significant anti-inflammatory activity of these derivatives. nih.gov Furthermore, the synthesis of drugs like Torasemide, a loop diuretic used to treat edema and hypertension, from chloropyridine sulfonic acid derivatives highlights the application of this chemical class in developing cardiovascular agents. thieme-connect.com Research has also explored other heterocyclic systems derived from pyridine precursors for their potential anti-inflammatory action. Derivatives of 1,2,4-triazole, for instance, have been shown to inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. mdpi.commdpi.com

Table 2: Investigated Activities of Pyridine Derivatives

| Derivative Class | Investigated Activity | Potential Mechanism | Reference |

| 3-Hydroxy Pyridine-4-ones | Anti-inflammatory, Analgesic | Iron chelation, Inhibition of COX/LOX | nih.gov |

| Chloropyridine Sulfonamides | Cardiovascular (Diuretic) | Precursor to Torasemide | thieme-connect.com |

| 1,2,4-Triazoles | Anti-inflammatory, Analgesic, Anti-pyretic | COX-1/COX-2 Inhibition | mdpi.com |

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis, and its abnormal regulation is implicated in many forms of cancer. nih.govnih.gov This makes the pathway a key target for the development of novel anticancer therapeutic agents. nih.govnih.gov A variety of small molecules have been developed to inhibit this cascade. nih.gov

Derivatives of imidazo[1,2-a]pyridine, synthesized from pyridine-based precursors, have shown promise as potential anticancer agents. nih.gov Certain synthesized compounds from this class exhibited good antiproliferative activity against MOLM-13 and MV4-11 cancer cell lines. nih.gov The Wnt/β-catenin pathway is known to promote cancer cell proliferation, stemness, and metastasis, particularly in colorectal cancer. mdpi.com Therefore, inhibitors of this pathway are considered promising regimens for cancer treatment. mdpi.com Studies have shown that compounds that inhibit Wnt signaling can suppress colony formation, reduce cell migration, and downregulate genes involved in cancer cell invasion, such as MMP2 and MMP9. mdpi.com The development of pyridine-based derivatives, such as those from the imidazo[1,2-a]pyridine family, represents a viable strategy in the ongoing search for targeted cancer therapies that modulate the Wnt/β-catenin pathway.

Contribution to the Development of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

While direct utilization of this compound in the synthesis of marketed HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) is not extensively documented in publicly available literature, the pyridone scaffold, of which this compound is a derivative, is a key structural motif in some NNRTIs. For instance, the development of the NNRTI doravirine involved the synthesis of a key pyridone fragment. researchgate.net NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase, inducing conformational changes that inhibit the enzyme's catalytic activity. The pyridone ring can act as a versatile scaffold, allowing for the introduction of various substituents to optimize the drug's potency, resistance profile, and pharmacokinetic properties. The presence of a chlorine atom and a hydroxyl group on the this compound ring offers synthetic handles for further chemical modifications, potentially leading to the generation of novel NNRTI candidates with improved therapeutic profiles.

General Utility in Drug Discovery and Design

The pyridine scaffold is a well-established privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities. The introduction of substituents such as chlorine and hydroxyl groups can significantly modulate the physicochemical and pharmacological properties of the parent pyridine ring.

One notable example of a biologically active molecule featuring a related scaffold is VU0418506, a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4). This compound, N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine, incorporates a substituted pyrazolo[4,3-b]pyridine core. nih.gov Although not a direct derivative of this compound, the presence of a chloro-substituted phenyl group attached to a pyridine-based heterocyclic system highlights the utility of such chlorinated scaffolds in the design of neurologically active agents. nih.gov The development of VU0418506 started from a picolinamide core and involved the exploration of various amide bioisosteres, leading to the novel pyrazolo[4,3-b]pyridine head group. nih.gov

The chloro and hydroxyl substituents on this compound can influence its electronic properties, lipophilicity, and hydrogen bonding capabilities, all of which are critical for molecular recognition and binding to biological targets. These features make it an attractive starting material or fragment for the synthesis of compound libraries aimed at screening for a variety of therapeutic targets.

Applications in Catalysis

The catalytic potential of this compound, while not extensively explored, can be inferred from the known catalytic activities of related pyridine and pyridinol compounds. The presence of both a halogen and a hydroxyl group on the pyridine ring suggests potential roles in both organocatalysis and as a ligand in organometallic catalysis.

Role in Homogeneous and Heterogeneous Catalysis

While specific studies detailing the use of this compound as a catalyst are scarce, the broader class of pyridine derivatives is known to participate in various catalytic processes. For instance, certain pyridine-imidazo[2,1-b]-1,3,4-thiadiazole compounds have shown good antimicrobial activity, and 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one derivatives have demonstrated potency against S. aureus. nih.gov These examples, while not direct catalytic applications of this compound, underscore the chemical versatility of substituted pyridines. The hydroxyl group in this compound could potentially act as a proton donor or acceptor, facilitating acid-base catalysis. The nitrogen atom of the pyridine ring can act as a Lewis base. In heterogeneous catalysis, immobilization of such a functionalized pyridine onto a solid support could lead to the development of recyclable catalysts.

Ligand Design for Organometallic Catalysis

Pyridine and its derivatives are widely used as ligands in organometallic chemistry due to the coordinating ability of the nitrogen lone pair. The electronic and steric properties of substituents on the pyridine ring can fine-tune the properties of the resulting metal complexes, influencing their stability, solubility, and catalytic activity. The chloro and hydroxyl groups of this compound would be expected to modulate the electron density at the nitrogen atom, thereby affecting its coordination to a metal center. This could be advantageous in the design of catalysts for a variety of transformations, such as cross-coupling reactions, hydrogenations, and oxidations. While specific complexes of this compound as catalytic ligands are not prominently reported, the general principles of ligand design suggest its potential in this area.

Applications in Hyperpolarization Techniques (e.g., SABRE)

Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique that dramatically enhances the nuclear magnetic resonance (NMR) signals of small molecules. The technique relies on the reversible binding of a substrate and parahydrogen to an iridium catalyst, leading to the transfer of nuclear spin polarization from parahydrogen to the substrate. Pyridine and its derivatives are common substrates for SABRE.

Recent studies have demonstrated the successful hyperpolarization of halogenated pyridines using SABRE. For example, 3,5-dichloropyridine and 3,5-dibromopyridine have been efficiently hyperpolarized. acs.org This indicates that the presence of halogen atoms on the pyridine ring is compatible with the SABRE process and can even be beneficial. The electronic effects of the halogen substituents can influence the binding affinity of the pyridine derivative to the iridium catalyst and the lifetime of the catalytically active complex, both of which are key parameters for efficient hyperpolarization. acs.org

The ability to hyperpolarize halogenated pyridines opens up possibilities for using molecules like this compound as probes in various applications, including in situ reaction monitoring and biomedical imaging. The enhanced NMR signals obtained through SABRE would allow for the detection of this compound at much lower concentrations than what is possible with conventional NMR.

Below is a table summarizing the types of pyridine derivatives that have been successfully hyperpolarized using SABRE, which suggests the feasibility for this compound.

| Pyridine Derivative | Type of Nuclei Hyperpolarized | Reference |

| 3,5-Dichloropyridine | 1H, 13C, 15N | acs.org |

| 3,5-Dibromopyridine | 1H, 13C, 15N | acs.org |

| Nicotinamide | Not specified | researchgate.netnih.gov |

| 3-Methoxypyridine | 15N | researchgate.net |

| 4-Methoxypyridine | 15N | researchgate.net |

| 3-Methylpyridine (B133936) | 15N | researchgate.net |

| 4-Methylpyridine | 15N | researchgate.net |

Palladium-Catalyzed Coupling Reactions of Substituted Pyridine Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Substituted pyridines, including chloropyridines, are often employed as substrates in these transformations to construct complex aromatic systems. While the direct application of this compound in such reactions is not extensively documented in readily available literature, the reactivity of its functional groups suggests its potential as a substrate in several key palladium-catalyzed coupling reactions.

The chlorine atom at the 3-position of the pyridine ring can serve as a leaving group in cross-coupling reactions. The hydroxyl group at the 4-position, being an electron-donating group, can influence the reactivity of the pyridine ring. The specific outcomes of such reactions would be dependent on the reaction conditions, including the choice of catalyst, ligand, and base.

Table 1: Potential Palladium-Catalyzed Coupling Reactions for this compound

| Reaction Type | Reactant | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | 3-Aryl-4-hydroxypyridine |

| Heck-Mizoroki Coupling | Alkene | 3-Alkenyl-4-hydroxypyridine |

| Sonogashira Coupling | Terminal alkyne | 3-Alkynyl-4-hydroxypyridine |

| Buchwald-Hartwig Amination | Amine | 3-Amino-4-hydroxypyridine derivative |

Note: This table represents potential applications based on the known reactivity of similar substituted pyridines in palladium-catalyzed reactions. Specific experimental data for this compound was not found in the surveyed literature.

Applications in Agrochemical Research

Pyridine-based compounds are integral to the agrochemical industry, with many herbicides, fungicides, and insecticides containing a pyridine moiety. nih.gov The unique chemical properties of the pyridine ring often impart desirable biological activity and selectivity.

Substituted pyridines are valuable intermediates in the synthesis of agrochemicals. researchgate.net While specific commercial herbicides or fungicides directly synthesized from this compound are not explicitly detailed in the reviewed literature, its structure is analogous to precursors used in the synthesis of certain agrochemicals. For instance, various pyridine derivatives are used to create compounds that control a wide range of weeds in crops. epa.gov The chloro and hydroxyl functionalities on the pyridine ring of this compound offer reactive sites for further chemical modification, making it a plausible starting material for the synthesis of more complex, biologically active molecules. The development of novel fungicides, for example, has involved the synthesis of dihydropyridine derivatives through multi-component reactions, indicating the utility of pyridine-based scaffolds in creating new agrochemical leads. nih.gov

Pyridine derivatives have been investigated for their roles as plant growth regulators and herbicidal safeners. google.com Plant growth regulators are used to modify plant growth in various ways, while herbicidal antidotes, or safeners, protect crop plants from the phytotoxic effects of herbicides. acs.org Research has been conducted on pyrimidine and pyridine derivatives for their growth-regulating activities on crops like barley. researchgate.net Some pyridine derivatives have shown the ability to enhance shoot and root development. cyberleninka.ru While direct studies evaluating this compound for these specific applications are not prominent, the broader class of pyridine compounds has shown significant activity. For example, safened herbicidal compositions have been developed that include a pyridine carboxylic acid herbicide in combination with an azole carboxylate safener. epo.org

Applications in Materials Science

The unique electronic and structural properties of the pyridine ring make it an attractive component in the design of advanced materials.

The functional groups of this compound, namely the chlorine atom and the hydroxyl group, along with the nitrogen atom in the pyridine ring, make it a versatile building block for the construction of more complex molecular architectures. These functional groups can participate in a variety of chemical reactions, allowing for the incorporation of the pyridine moiety into larger supramolecular assemblies or polymers. A library of compounds based on the skeletal framework of 3-chloro-4-hydroxyphenylacetamide has been developed for potential screening in pharmaceutical and agrochemical applications, highlighting the utility of this structural motif as a foundational element. mdpi.com

Pyridine-containing compounds have been explored for their photoluminescent properties and have applications in optical sensors and other materials. mdpi.com The emission properties of pyridine-based polymers are influenced by their molecular structure and morphology. mit.edu While specific studies on the photoluminescent properties of derivatives of this compound are not widely reported, the synthesis of other substituted pyridines has led to the development of fluorescent materials. For instance, multi-substituted pyridines synthesized from ylidenemalononitriles have shown emission properties, with some exhibiting aggregation-induced emission (AIE). nih.gov The electronic nature of the substituents on the pyridine ring plays a crucial role in determining the photophysical properties of the resulting compounds.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry. For 3-chloro-4-hydroxypyridine, research is moving beyond traditional synthetic methods, which can involve harsh conditions or hazardous materials, towards more sustainable and efficient pathways. benthamscience.com

Key areas of development include:

Catalytic Innovations: There is a growing interest in using heterogeneous catalysts, such as zeolites or metal-organic frameworks (MOFs), which can be easily separated from the reaction mixture and reused. acs.orgrsc.org Research into novel catalysts, like ionic liquids that can function as both solvent and catalyst, aims to reduce waste and energy consumption by enabling milder reaction conditions. benthamscience.com

Multicomponent Reactions (MCRs): One-pot multicomponent reactions are being explored to construct complex pyridine (B92270) systems efficiently. acs.orgnih.gov These reactions improve atom economy by combining multiple starting materials in a single step, minimizing intermediate isolation and purification processes, thereby reducing solvent usage and waste generation. acs.org

Renewable Feedstocks: A long-term goal is the synthesis of pyridines from renewable resources. For instance, research on the thermo-catalytic conversion of glycerol (B35011) (a byproduct of biodiesel production) with ammonia (B1221849) over zeolite catalysts presents a promising route for the sustainable production of the basic pyridine scaffold. rsc.org

| Synthetic Approach | Sustainability Advantage | Research Focus |

| Heterogeneous Catalysis | Catalyst reusability, reduced waste | Development of stable and efficient MOFs and zeolites. acs.orgrsc.org |

| Ionic Liquids | Dual solvent/catalyst role, low volatility, recyclability | Designing task-specific ionic liquids for pyridine synthesis. benthamscience.com |

| Multicomponent Reactions | High atom economy, reduced steps and waste | Optimizing conditions for one-pot synthesis of substituted pyridines. nih.gov |

| Renewable Feedstocks | Reduced reliance on fossil fuels | Catalytic conversion of biomass-derived materials like glycerol. rsc.org |

Exploration of Undiscovered Reactivity Patterns

Understanding the reactivity of this compound is crucial for its application as a building block in synthesizing more complex molecules. The pyridine ring's electronic nature—generally deactivated towards electrophilic substitution (preferring the C-3 position) and activated for nucleophilic substitution (at C-2 and C-4)—provides a foundation for exploring new transformations. firsthope.co.in

Future investigations are likely to focus on:

Ambident Nucleophilicity: The tautomeric nature of hydroxypyridines presents different reactive sites. For instance, while 4-hydroxypyridine (B47283) often reacts at the nitrogen atom, 3-hydroxypyridine (B118123) can react at the oxygen atom, a pattern that warrants further exploration with a wider range of electrophiles. documentsdelivered.com

Pyridyne Intermediates: The generation of highly reactive intermediates like 3,4-pyridynes from 3-chloropyridine (B48278) precursors opens up unique possibilities for adjacent, regioselective difunctionalization. This allows for the introduction of two different functional groups in a single process, offering a powerful tool for creating polysubstituted pyridines. nih.gov

Palladium-Catalyzed Cross-Coupling: While well-established for many aromatic systems, the application of modern cross-coupling reactions (like Suzuki, Stille, and Buchwald-Hartwig) to functionalize both the C-3 and C-4 positions of the this compound core remains an area ripe for expansion. This would enable the facile creation of libraries of highly substituted pyridine derivatives. nih.gov

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding molecular behavior, thereby guiding experimental work. nih.gov For this compound and its derivatives, advanced computational modeling offers several predictive avenues.

Reactivity and Stability Prediction: DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A smaller gap suggests higher reactivity. nih.gov

Site Selectivity: Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution around the molecule. These maps help predict the most likely sites for electrophilic and nucleophilic attack, guiding the regioselectivity of reactions. nanobioletters.com

Spectroscopic Characterization: Computational methods can accurately predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (FT-IR). researchgate.netresearchgate.net This allows for the theoretical confirmation of newly synthesized structures and aids in the interpretation of experimental spectra. uctm.edu

| Computational Method | Predicted Property | Application in Research |

| DFT Optimization | Molecular geometry, thermochemical parameters | Determining the most stable conformation and energetic properties. nih.gov |

| FMO Analysis (HOMO/LUMO) | Chemical reactivity, kinetic stability | Guiding the design of new reactions and predicting reaction outcomes. nih.gov |

| MEP Mapping | Electrophilic and nucleophilic sites | Predicting regioselectivity in substitution reactions. nanobioletters.com |

| NMR/IR Calculations | Chemical shifts, vibrational frequencies | Aiding in the structural elucidation of new derivatives. researchgate.netresearchgate.net |

Expansion of Applications in Drug Discovery and Materials Science

The inherent structural features of the hydroxypyridinone scaffold make it a "privileged" structure in medicinal chemistry and a versatile component in materials science. researchgate.net

In Drug Discovery: The 3-hydroxy-4-pyridinone (3,4-HP) moiety, of which this compound is a parent structure, is a highly effective metal chelator. nih.gov This property is central to its existing and potential therapeutic applications.

Chelation Therapy and Neurodegenerative Diseases: The ability to bind metal ions like iron and copper is being leveraged to design drugs for diseases associated with metal dysregulation, such as Alzheimer's disease. nih.govresearchgate.net

Metalloenzyme Inhibition: The hydroxypyridinone core is an ideal scaffold for designing inhibitors of metalloenzymes, which are implicated in a range of diseases. Derivatives have shown promise as inhibitors of tyrosinase (relevant to skin pigmentation disorders) and other enzymes. nih.gov

Anticancer and Antimicrobial Agents: The pyridine nucleus is a key component in many anticancer drugs, and novel pyridine hybrids are continuously being evaluated for their cytotoxic effects against various cancer cell lines. nih.govrsc.org Furthermore, the chelating ability of hydroxypyridinones is being explored for antimicrobial applications. researchgate.net

In Materials Science: The application of this compound in materials science is an emerging field with significant potential.

Novel Polymers: The structural properties of hydroxypyridines are being explored for the creation of new polymers. Their ability to coordinate with metal ions can be used to create materials with specific functions, such as ion sequestration or catalytic activity. nbinno.com

Advanced Coatings: The pyridine moiety can be incorporated into materials to develop advanced coatings with tailored properties, leveraging the chemical stability and reactivity of the heterocyclic ring. nbinno.com

Radiopharmaceuticals: Multidentate hydroxypyridinone (HOPO) chelators are being developed for use in targeted diagnostic and therapeutic radiopharmaceuticals, where they form stable complexes with radiometals. mdpi.com

Integration with Emerging Technologies in Chemical Synthesis and Characterization

The adoption of new technologies is set to revolutionize how chemicals like this compound are synthesized and analyzed, leading to safer, more efficient, and scalable processes.

Flow Chemistry and Microreactors: Continuous flow synthesis using microreactors is a major technological shift away from traditional batch processing. nih.gov This approach offers superior control over reaction parameters (temperature, pressure, time), enhances safety when dealing with hazardous reagents or exothermic reactions, and facilitates easier scale-up. springerprofessional.deorganic-chemistry.org The synthesis of various heterocycles, including pyridines and their N-oxides, has been successfully demonstrated in flow systems, suggesting a clear path for the future production of this compound. organic-chemistry.orgbme.huresearchgate.net Combining flow chemistry with microwave heating can further accelerate reactions, reducing times from hours to minutes. researchgate.net

Advanced Spectroscopic Characterization: While standard techniques like NMR and IR are routine, the complete structural elucidation of complex derivatives relies on advanced methods. Detailed analysis using two-dimensional NMR spectroscopy and single-crystal X-ray diffraction provides unambiguous confirmation of molecular structure and stereochemistry, which is critical for both synthetic chemistry and drug discovery applications. researchgate.netrsc.org

Q & A

Q. What are the optimized synthetic routes for 3-chloro-4-hydroxypyridine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves halogenation or substitution reactions on pyridine derivatives. For example, chlorination of 4-hydroxypyridine using reagents like POCl₃ or SOCl₂ under controlled temperatures (60–100°C) can yield the target compound. Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity .

- Catalysts : Lewis acids like FeCl₃ may accelerate chlorination .

- Purification : Column chromatography or recrystallization is critical for isolating high-purity products (>95%) .

Yield optimization requires balancing stoichiometry, temperature, and reaction time to minimize side products (e.g., over-chlorination).

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm substitution patterns. For example, the hydroxyl proton appears as a broad singlet (~δ 10–12 ppm), while aromatic protons resonate between δ 7–8 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 144.55 for C₅H₄ClNO) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, crucial for studying supramolecular interactions .

Q. What safety protocols are essential when handling this compound in the lab?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Storage : Keep in airtight containers at –20°C to prevent decomposition .

- Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Q. How can researchers assess the thermodynamic stability of this compound under varying conditions?

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures.

- DSC (Differential Scanning Calorimetry) : Identifies phase transitions (e.g., melting points).

- pH Stability Tests : Expose the compound to acidic (pH 2–3) or basic (pH 10–11) buffers and monitor degradation via HPLC .

Advanced Research Questions

Q. How do competing reaction mechanisms (e.g., nucleophilic substitution vs. radical pathways) influence the functionalization of this compound?

The chloro group in this compound is susceptible to nucleophilic aromatic substitution (SNAr) with amines or alkoxides. However, under radical-initiated conditions (e.g., UV light with AIBN), C–Cl bond homolysis can lead to cross-coupling products. Key considerations:

Q. How can researchers resolve contradictory data on the reactivity of this compound in cross-coupling reactions?